1,6'-Di-HABA Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic widely used in medical treatments. This compound is characterized by the presence of two 4-amino-2-hydroxybutanamide (HABA) groups attached to the kanamycin A molecule, which enhances its antibacterial properties and effectiveness against resistant bacterial strains. The compound is primarily utilized in scientific research, particularly in studies related to antibiotic resistance and the development of new antibiotics.
1,6'-Di-HABA Kanamycin A is synthesized from Kanamycin A, which is produced through the fermentation of Streptomyces kanamyceticus. The synthesis process often involves chemical modifications to introduce the HABA groups, resulting in this specific derivative. It has been identified as a synthetic byproduct of Amikacin, another aminoglycoside antibiotic that is synthesized via acylation of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid .
1,6'-Di-HABA Kanamycin A falls under the classification of aminoglycoside antibiotics. These compounds are known for their bactericidal properties, primarily acting against Gram-negative bacteria. The structural modifications in 1,6'-Di-HABA Kanamycin A provide it with enhanced binding affinity to bacterial ribosomes compared to its parent compound.
The synthesis of 1,6'-Di-HABA Kanamycin A typically involves acylation reactions where the amino groups of Kanamycin A are modified with HABA derivatives. The general synthetic route can be summarized as follows:
The acylation process involves:
The molecular formula for 1,6'-Di-HABA Kanamycin A is , with a molecular weight of approximately 686.71 g/mol. The compound features two HABA groups attached at specific positions on the kanamycin backbone.
The structural characteristics can be analyzed using:
1,6'-Di-HABA Kanamycin A can undergo various chemical reactions, including:
Common reagents used include:
These reactions are typically conducted under controlled conditions to ensure specificity and yield.
The mechanism of action for 1,6'-Di-HABA Kanamycin A involves binding to the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis by causing misreading of messenger RNA (mRNA), leading to the production of nonfunctional proteins essential for bacterial growth. The presence of HABA groups enhances binding affinity and specificity, making it more effective against resistant bacterial strains compared to its parent compound .
Relevant data includes:
1,6'-Di-HABA Kanamycin A has several significant applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5